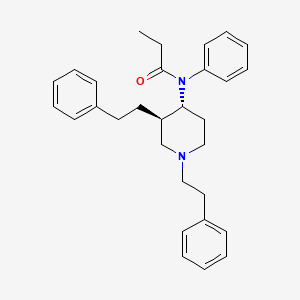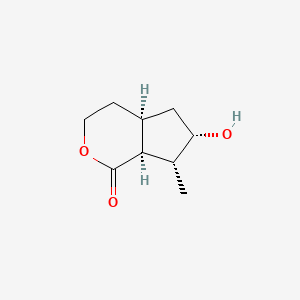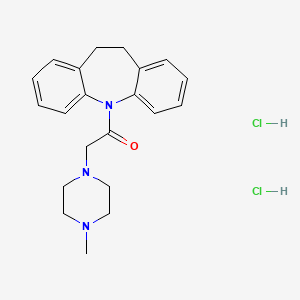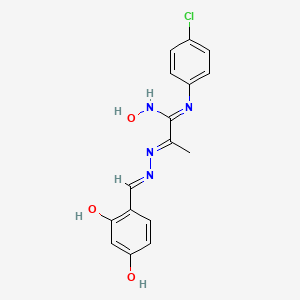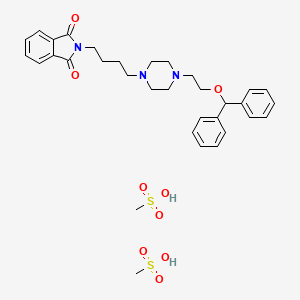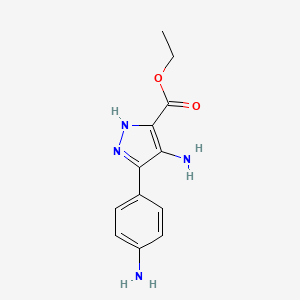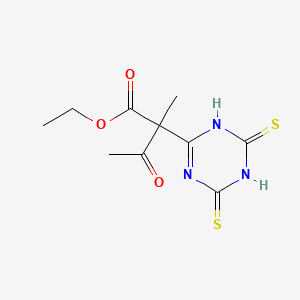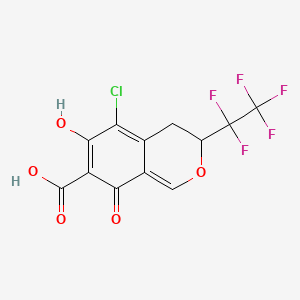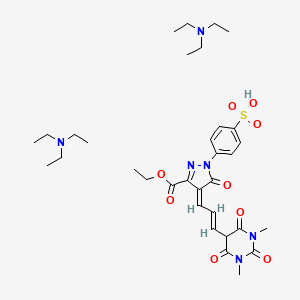
2-Butenoic acid, 4,4'-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is a complex organotin compound It is characterized by the presence of a dimethylstannylene group linked to two 2-butenoic acid moieties, each esterified with diisooctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) typically involves the reaction of dimethyltin dichloride with 2-butenoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylene linkage. The esterification with diisooctyl groups is achieved through the reaction of the corresponding alcohols with the carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final esterification reaction. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the desired product’s quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannylene center, leading to the formation of oxo-stannylene derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo-stannylene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester derivatives with different alkyl or aryl groups.
Scientific Research Applications
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique stannylene structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its stannylene center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to its observed biological activities. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
4-Iodobenzoic acid: Another organotin compound with similar structural features.
Palladium(II) acetate: A metal-organic compound used in catalysis, similar in its catalytic applications.
Biogenic volatile organic compounds: Compounds with similar ester functionalities.
Uniqueness: 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is unique due to its specific stannylene linkage and the presence of diisooctyl ester groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61599-28-8 |
|---|---|
Molecular Formula |
C26H44O8Sn |
Molecular Weight |
603.3 g/mol |
IUPAC Name |
4-O-[dimethyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2CH3.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1H3;/q;;;;+2/p-2/b2*8-7-;;; |
InChI Key |
IPYRRRHGNFJBCD-KKUWAICFSA-L |
Isomeric SMILES |
CC(CCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(C)C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sn](C)(C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


